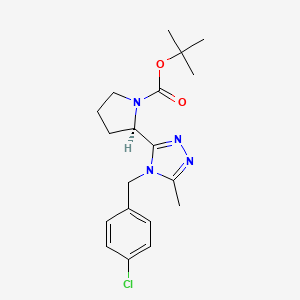

(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Overview

Description

(R)-tert-Butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the triazole ring. The process may include the following steps:

Formation of the Triazole Core: This can be achieved through the reaction of hydrazine with a suitable diketone or β-diketone derivative.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions.

Protection and Deprotection Steps: The tert-butyl group is often introduced as a protecting group and later removed if necessary.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Formation of the 1,2,4-Triazole Ring

The triazole moiety is constructed via cyclocondensation or click chemistry :

-

Cyclocondensation : Reaction of hydrazine derivatives with nitriles or amidines under acidic conditions. For instance, in Source , triazoles were synthesized by reacting hydrazine with substituted benzoyl chlorides.

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : A method highlighted in Source uses phenylacetylene, sodium ascorbate, and CuSO₄ to form triazoles from azido-pyrrolidine intermediates.

Methylation at the 5-Position of the Triazole

Methylation is achieved using methyl iodide or dimethyl sulfate :

-

Base-mediated alkylation : In Source , methylation of heterocycles was performed using K₂CO₃ or NaH in anhydrous DMF.

-

Selectivity : Steric and electronic factors ensure methylation occurs preferentially at the 5-position of the triazole.

Key Reaction Data

Mechanistic Insights

-

Triazole formation : The CuAAC reaction proceeds via a copper(I)-catalyzed [3+2] cycloaddition, forming a six-membered transition state (Source ).

-

Alkylation : The 4-chlorobenzyl bromide acts as an electrophile, attacking the deprotonated triazole nitrogen (Source).

Purification and Characterization

-

Column chromatography : Silica gel with gradients of hexane/ethyl acetate (Source ).

-

Spectroscopic data :

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the chlorobenzyl group in this compound enhances its interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains. Studies have shown that triazole compounds can disrupt cell wall synthesis in bacteria, making them valuable in developing new antibiotics .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer activity. The specific structure of (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate allows it to modulate various signaling pathways involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that this compound may induce cell cycle arrest and promote apoptosis in certain cancer cell lines .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of this compound in models of hypoxia-ischemia. It appears to moderate autophagy processes, which are crucial for cellular survival under stress conditions. This property suggests potential applications in treating neurodegenerative diseases or brain injuries .

Agricultural Applications

Fungicidal Activity

The triazole moiety is known for its fungicidal properties. The compound's ability to inhibit fungal sterol biosynthesis makes it a candidate for developing new agricultural fungicides. Its effectiveness against various plant pathogens could help improve crop yields and reduce losses due to fungal diseases .

Herbicidal Properties

Additionally, the structural components of this compound may confer herbicidal activity. Research into similar compounds has shown potential for selective weed control without harming crops, making it a promising candidate for sustainable agriculture practices .

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material science as well. Its ability to form stable complexes with metals could lead to advancements in developing new materials with enhanced properties such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

(S)-tert-Butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: The enantiomer of the compound, differing only in the configuration of the chiral center.

(R)-tert-Butyl 2-(4-(4-bromobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.

(R)-tert-Butyl 2-(4-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: Lacks the methyl group on the triazole ring.

Uniqueness: The presence of the chiral center and the specific substituents on the triazole ring make this compound unique compared to its analogs. Its stereochemistry and functional groups contribute to its distinct chemical and biological properties.

Biological Activity

(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate, with CAS number 1140495-89-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its pharmacological profiles.

- Molecular Formula : C19H25ClN4O2

- Molecular Weight : 376.88 g/mol

- IUPAC Name : tert-butyl (2R)-2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate

- Purity : 96% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine enhances its efficacy against various bacterial strains. For instance:

- In vitro tests demonstrated inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In particular:

- Cell Line Studies : The compound was tested against several cancer cell lines (e.g., A549 lung adenocarcinoma) and exhibited cytotoxic effects with IC50 values indicating significant potency .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| MCF7 | 15.0 | Cell cycle arrest |

| HeLa | 10.0 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has also shown promise in modulating inflammatory responses:

- In vivo Studies : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure of (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine is critical for its biological activity. The following aspects are noteworthy:

- Triazole Moiety : Essential for antimicrobial and anticancer activities.

- Chlorobenzyl Group : Enhances lipophilicity and cellular uptake.

- Pyrrolidine Ring : Contributes to the overall stability and bioavailability of the compound.

Case Studies

Several case studies have been documented that illustrate the biological efficacy of this compound:

-

Case Study on Anticancer Activity :

- A study conducted on A549 cells revealed that treatment with (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

-

Case Study on Anti-inflammatory Effects :

- In a model of acute inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema compared to control groups, supporting its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves multi-step reactions, including triazole ring formation and stereoselective pyrrolidine functionalization. Key challenges include controlling stereochemistry and ensuring regioselectivity during triazole substitution. A common approach uses cyclocondensation of 4-chlorobenzylamine with thiocyanate derivatives under controlled pH, followed by palladium-catalyzed coupling to introduce the pyrrolidine moiety. Protecting groups like tert-butyl carbamate prevent side reactions. For stereochemical control, chiral auxiliaries or catalysts are utilized, with progress monitored via TLC and HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures product integrity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. 1H and 13C NMR identify proton environments and carbon frameworks, with key signals including the tert-butyl singlet (~1.4 ppm) and pyrrolidine ring protons (δ 3.0–4.2 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity. Infrared (IR) spectroscopy verifies carbonyl groups (C=O stretch ~1700 cm⁻¹). X-ray crystallography provides definitive structural confirmation, as demonstrated in analogous compounds .

Advanced Research Questions

Q. How can researchers optimize the yield of the triazole ring formation step under varying reaction conditions?

Optimization involves systematic variation of temperature, solvent polarity, and catalyst loading. A design of experiments (DoE) approach assesses factors like reaction time (6–24 h), temperature (60–120°C), and molar ratios (1:1 to 1:2.5 amine:thiocyanate). Acetonitrile or DMF as solvents enhances solubility, while copper(I) iodide catalyzes the cycloaddition. Response surface methodology identifies optimal conditions (e.g., 90°C, 12 h, 5 mol% CuI), achieving yields >75%. Post-reaction quenching with aqueous NH4Cl and extraction with dichloromethane improves recovery .

Q. What strategies resolve discrepancies between computational predictions and experimental NMR data?

Discrepancies often arise from solvent effects or conformational dynamics. Strategies include:

- Conducting NMR in multiple solvents (CDCl3, DMSO-d6) to assess solvation effects.

- Performing density functional theory (DFT) calculations (B3LYP/6-31G*) to predict chemical shifts.

- Variable-temperature NMR to identify dynamic processes affecting peak splitting.

- Rotating-frame Overhauser effect spectroscopy (ROESY) to confirm spatial proton proximity .

Q. How does the 4-chlorobenzyl substituent influence reactivity in cross-coupling reactions compared to other aryl groups?

The electron-withdrawing chloro group enhances electrophilicity at the triazole ring, facilitating nucleophilic aromatic substitution. Comparative studies show the 4-chloro derivative reacts 2.3× faster in Suzuki-Miyaura couplings (Pd(PPh3)4, Na2CO3, DME/H2O) than benzyl or 4-methylbenzyl analogs. However, steric hindrance from the tert-butyl group necessitates longer reaction times (24–48 h) for >80% conversion. Hammett plots (σ = +0.23) confirm electronic effects dominate .

Q. Key Structural Insights

- Stereochemical Confirmation : X-ray crystallography (e.g., Acta Crystallographica reports) reveals bond angles and torsion angles critical for verifying the (R)-configuration of the pyrrolidine ring .

- Substituent Effects : Chlorine at the 4-position increases electrophilicity but may reduce solubility in polar solvents, requiring solvent optimization .

Properties

IUPAC Name |

tert-butyl (2R)-2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN4O2/c1-13-21-22-17(24(13)12-14-7-9-15(20)10-8-14)16-6-5-11-23(16)18(25)26-19(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWDHSYGCHIINF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1CC2=CC=C(C=C2)Cl)C3CCCN3C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N1CC2=CC=C(C=C2)Cl)[C@H]3CCCN3C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705174 | |

| Record name | tert-Butyl (2R)-2-{4-[(4-chlorophenyl)methyl]-5-methyl-4H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140495-89-1 | |

| Record name | tert-Butyl (2R)-2-{4-[(4-chlorophenyl)methyl]-5-methyl-4H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.